8-Deoxy-neodysiherbaine
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Overview
Description
8-deoxy-neodysiherbaine is a synthetic organic compound that belongs to the class of marine excitatory amino acids. It is a derivative of neodysiherbaine A, which is isolated from the Micronesian sponge Lendenfeldia chondrodes. This compound is known for its potent agonistic activity on kainate-type ionotropic glutamate receptors, specifically GluK1 and GluK2 .
Preparation Methods
The synthesis of 8-deoxy-neodysiherbaine involves several key steps. One approach is the Chiron method, which utilizes diacetone-D-glucose (DAG) as the starting material. The synthesis involves sequential hydrolysis-oxidation-Wittig olefination (SHOWO) and ring-closing metathesis (RCM) reactions. The final product is obtained through nucleophilic substitution at the anomeric position .
Chemical Reactions Analysis
8-deoxy-neodysiherbaine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
8-deoxy-neodysiherbaine has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of marine excitatory amino acids.
Biology: The compound is employed in research on kainate receptors, which play a crucial role in excitatory neurotransmission.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain.
Industry: The compound is used in the development of selective pharmacological agents for kainate receptors
Mechanism of Action
8-deoxy-neodysiherbaine exerts its effects by binding to kainate-type ionotropic glutamate receptors, specifically GluK1 and GluK2. The binding of the compound to these receptors leads to the activation of ion channels, resulting in the influx of cations into the post-synaptic cell. This process is crucial for excitatory neurotransmission and is involved in various brain functions such as learning and memory .
Comparison with Similar Compounds
8-deoxy-neodysiherbaine is similar to other marine excitatory amino acids such as:
Dysiherbaine: This compound has a higher affinity for GluK1 compared to this compound.
Neodysiherbaine A: It differs from this compound in the functional group at the C8 position.
9-deoxy-neodysiherbaine: This compound lacks the C9 hydroxy group and has a lower affinity for GluK2 compared to this compound
Properties
Molecular Formula |
C11H16NO7- |
---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
(2R,6S)-2-[(2S)-2-azaniumyl-2-carboxylatoethyl]-6-hydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate |
InChI |
InChI=1S/C11H17NO7/c12-6(9(14)15)2-11(10(16)17)3-8-7(19-11)1-5(13)4-18-8/h5-8,13H,1-4,12H2,(H,14,15)(H,16,17)/p-1/t5-,6-,7?,8?,11+/m0/s1 |
InChI Key |
JVLNPAVKDNEYGY-SCTSMQQKSA-M |
Isomeric SMILES |
C1[C@@H](COC2C1O[C@@](C2)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])O |
Canonical SMILES |
C1C(COC2C1OC(C2)(CC(C(=O)[O-])[NH3+])C(=O)[O-])O |
Origin of Product |
United States |
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